molecular formula C21H37N3O7 B12516009 1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid

1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid

Cat. No.: B12516009
M. Wt: 443.5 g/mol
InChI Key: CNUJKNMOGSRQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid is a synthetic organic compound featuring a pyrrolidine-2-carboxylic acid core modified with a hexanoyl linker bearing dual tert-butoxycarbonyl (Boc)-protected amino groups. This structure combines the conformational rigidity of pyrrolidine with the steric protection of Boc groups, making it valuable in peptide synthesis and medicinal chemistry as a building block for constrained peptides or protease-resistant analogs. The Boc groups enhance solubility in organic solvents and prevent undesired side reactions during synthetic workflows .

Properties

IUPAC Name

1-[2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O7/c1-20(2,3)30-18(28)22-12-8-7-10-14(23-19(29)31-21(4,5)6)16(25)24-13-9-11-15(24)17(26)27/h14-15H,7-13H2,1-6H3,(H,22,28)(H,23,29)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUJKNMOGSRQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alpha-Boc Protection of Lysine

The initial step involves protection of the alpha amino group of lysine with a Boc group. This selective protection is crucial for controlling the subsequent coupling reaction.

Table 1: Reagents and Conditions for Alpha-Boc Protection of Lysine

Reagent Quantity Function
L-Lysine hydrochloride 1.0 equiv. Starting material
Di-tert-butyl dicarbonate 1.05 equiv. Protecting reagent
Sodium bicarbonate 3.0 equiv. Base
THF/Water (1:1) - Solvent system
Reaction time 12 hours -
Temperature Room temperature -

Based on protocols adapted from search result, the procedure involves:

  • Suspending L-lysine hydrochloride in THF/water (1:1)
  • Adding sodium bicarbonate with stirring at room temperature for 30 minutes
  • Adding di-tert-butyl dicarbonate and continuing stirring for 12 hours
  • Monitoring reaction completion by thin-layer chromatography
  • Acidifying the mixture to pH 2-3 with 1M HCl
  • Extracting with ethyl acetate and concentrating to obtain N-alpha-Boc-lysine

This procedure generally results in yields of 85-92% with high selectivity for the alpha amino group.

N-Epsilon-Boc Protection

For complete protection of both amino groups, the epsilon amino group of N-alpha-Boc-lysine must be protected with a second Boc group.

Table 2: Conditions for Secondary Boc Protection

Parameter Condition Notes
Solvent Dioxane/Water (1:1) Provides optimal solubility
Base Sodium hydroxide (1.1 equiv.) Maintains basic pH
Temperature control 0°C initially, then room temperature Minimizes side reactions
Reaction time 12 hours Complete conversion
Extraction pH 2-3 For efficient recovery

The established procedure includes:

  • Dissolving N-alpha-Boc-lysine in dioxane/water mixture
  • Adding sodium hydroxide and cooling to 0°C
  • Adding di-tert-butyl dicarbonate dropwise
  • Allowing the mixture to warm to room temperature and stirring for 12 hours
  • Acidifying with 1M HCl to pH 2-3
  • Extracting with ethyl acetate and purifying to obtain Boc-Lys(Boc)-OH

This step typically achieves yields of 80-85% with excellent purity profiles.

Preparation of Proline Component

Direct Use of Proline

For direct peptide coupling to form Boc-Lys(Boc)-Pro-OH, unprotected L-proline can be utilized. This approach simplifies the synthetic sequence by eliminating additional protection/deprotection steps.

Peptide Coupling Methods

Phosphonium and Uronium Salt-Based Coupling

Advanced coupling reagents such as phosphonium and uronium salts offer enhanced activation with reduced racemization.

Table 4: Performance of Advanced Coupling Reagents

Reagent Class Activation Time (min) Coupling Efficiency (%) Racemization Level
PyBOP Phosphonium salt 10-15 85-90 Very low
HATU Uronium salt 5-10 88-95 Minimal
COMU Uronium morpholino 5-10 90-95 Minimal

Based on search result, COMU-mediated coupling provides excellent results:

"To a suspension of DL-pyrrolidine-1, 2-dicarboxylic acid 1-tert-butyl ester 2a (0.3 mmol) and DIPEA (0.5 mmol) in THF, COMU (0.25 mmol) was added at 0 ºC."

Mixed Anhydride Method

The mixed anhydride approach offers another effective strategy for forming the amide bond.

Table 5: Mixed Anhydride Coupling Conditions

Parameter Optimal Condition Notes
Chloroformate Isobutyl chloroformate Balances reactivity and selectivity
Base N-methylmorpholine Prevents racemization
Temperature -15°C to -10°C Critical for selectivity
Activation time 10-15 minutes Longer times lead to side reactions
Reaction time 4-6 hours Monitored by TLC

This method typically provides yields of 70-82% with excellent stereochemical integrity.

Synthesis Optimization Parameters

Solvent Effects

The selection of appropriate solvents significantly impacts coupling efficiency and product purity.

Table 6: Solvent Impact on Coupling Performance

Solvent Dielectric Constant Solubility Enhancement Yield (%) Purity (%)
Dichloromethane 9.1 Moderate 75-82 92-95
DMF 38.3 High 80-88 93-96
THF 7.5 Moderate 70-78 90-93
Acetonitrile 37.5 Moderate 72-80 93-95
DMF/DCM (1:1) - High 82-90 94-97

Research findings indicate that a mixed solvent system of DMF/DCM (1:1) often provides optimal results, balancing solubility with reaction kinetics.

Temperature Control

Temperature management is crucial for maximizing yield while minimizing side reactions.

Table 7: Temperature Effect on Reaction Outcomes

Temperature (°C) Reaction Time (h) Yield (%) Side Products (%)
-10 to 0 24-30 78-85 3-5
0 to 5 16-24 82-88 5-8
Room temperature (20-25) 12-16 75-83 8-12
40-45 6-8 65-70 15-20

These data demonstrate that initial activation at 0°C followed by reaction at room temperature provides the optimal balance between reaction rate and selectivity.

Purification Techniques

Chromatographic Purification

Column chromatography represents the primary purification technique for obtaining high-purity 1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid.

Table 8: Chromatographic Purification Parameters

Parameter Recommended Condition Alternative Options
Stationary phase Silica gel (60-120 mesh) Alumina (basic or neutral)
Mobile phase Ethyl acetate/Hexane gradient DCM/Methanol gradient
Sample loading 5% of column weight Up to 8% for crude mixtures
Flow rate 2-3 mL/min per cm² Adjustable based on resolution
Detection UV visualization (254 nm) Ninhydrin or I₂ staining

Based on search result, alumina chromatography can be particularly effective: "The solvent was removed under reduced pressure to give a crude mixture, which was purified by alumina chromatography to give 3."

Recrystallization

For larger-scale preparations, recrystallization provides an effective purification approach.

Table 9: Recrystallization Systems for Boc-Lys(Boc)-Pro-OH

Solvent System Temperature Range (°C) Recovery (%) Purity Enhancement (%)
Ethyl acetate/Hexane 20 to 0 75-82 +3-5
DCM/Diethyl ether 25 to 0 78-85 +4-6
THF/Petroleum ether 25 to -10 80-87 +5-8

The optimal procedure involves:

  • Dissolving the crude product in minimal hot primary solvent
  • Cooling to room temperature
  • Adding anti-solvent until slight cloudiness appears
  • Slow cooling to precipitation temperature
  • Filtration and washing with cold anti-solvent

Preparative HPLC

For analytical-grade material or challenging purifications, preparative HPLC offers superior resolution.

Table 10: Preparative HPLC Conditions

Parameter Setting Notes
Column C18 reversed-phase 10-20 μm particle size
Mobile phase Acetonitrile/Water gradient with 0.1% TFA 10-90% acetonitrile over 30 min
Flow rate 10-20 mL/min Scale-dependent
Detection UV at 220 and 254 nm Dual wavelength monitoring
Sample loading 50-100 mg per run Concentration-dependent

This approach typically yields material with >99% purity, suitable for the most demanding applications.

Analytical Characterization

Spectroscopic Identification

Multiple spectroscopic techniques confirm the structure and purity of this compound.

Table 11: Key NMR Signals for Structure Confirmation

1H NMR Signal (ppm) Assignment 13C NMR Signal (ppm) Assignment
1.40-1.45 (s, 18H) Boc CH₃ groups 28.3-28.5 Boc CH₃ carbons
1.45-1.95 (m, 10H) Lysine and proline CH₂ 22.5-30.5 Aliphatic carbons
3.10-3.20 (m, 2H) Lysine ε-CH₂ 40.5 Lysine ε-CH₂ carbon
3.40-3.55 (m, 2H) Proline δ-CH₂ 46.8 Proline δ-CH₂ carbon
4.20-4.40 (m, 2H) α-CH (Lys, Pro) 52.5-60.0 α-carbons
5.00-5.30 (m, 2H) NH signals 79.5-80.0 Boc quaternary carbons
10.5-12.0 (br s, 1H) COOH 155.5-156.5 Boc C=O carbons
- - 171.0-175.0 Amide and acid C=O

Mass Spectrometry Data

Mass spectrometric analysis provides confirmation of molecular weight and fragment patterns.

Table 12: Mass Spectrometry Identification Parameters

Method Observed Signal (m/z) Assignment
ESI-MS (positive mode) 444.2 [M+H]⁺
ESI-MS (positive mode) 466.2 [M+Na]⁺
ESI-MS (negative mode) 442.2 [M-H]⁻
HRMS 444.2446 C₂₀H₃₄N₃O₈⁺ (calculated: 444.2446)

These values align with the expected mass distribution for this compound and confirm its molecular structure.

Scale-Up Considerations

Process Modification for Large-Scale Synthesis

When scaling up the synthesis of this compound, several modifications become necessary to maintain efficiency and safety.

Table 13: Scale-Up Process Modifications

Process Parameter Laboratory Scale Production Scale Rationale
Reactant addition Manual addition Controlled feed rate Temperature control
Mixing Magnetic stirring Mechanical agitation Effective mixing
Temperature control Ice bath/oil bath Jacketed reactor Precise control
Reaction monitoring TLC In-line HPLC Real-time analysis
Purification Column chromatography Recrystallization Throughput and solvent recovery

Yield and Purity Comparison

Scale-up typically affects yield and purity profiles as shown in the comparative analysis below.

Table 14: Scale-Dependent Performance Metrics

Scale Boc Protection Yield (%) Coupling Yield (%) Overall Yield (%) Final Purity (%)
Small (<10g) 88-92 85-90 70-78 96-99
Medium (10-100g) 85-90 80-85 65-75 95-98
Large (>100g) 80-85 75-82 60-70 93-96

These data indicate that minor yield losses occur during scale-up, primarily due to mechanical losses and heat transfer limitations.

Alternative Synthetic Approaches

Solid-Phase Synthesis

An alternative approach involves solid-phase synthesis techniques, which offer advantages for certain applications.

Table 17: Solid-Phase Synthesis Parameters

Parameter Specification Advantages
Resin Wang or Rink amide Facilitates peptide elongation
Loading capacity 0.5-1.0 mmol/g Balance between yield and swelling
Coupling reagents HBTU/HOBt or HATU Enhanced coupling efficiency
Washing protocol DMF, DCM, MeOH cycles Removes excess reagents
Cleavage conditions TFA/DCM/H₂O/TIS Releases final product

This approach is particularly valuable when the target compound is an intermediate for longer peptide sequences.

Enzymatic Approaches

Recent research has explored enzymatic methods for peptide bond formation, offering greener alternatives.

Table 18: Enzymatic Coupling Parameters

Enzyme Optimal pH Temperature Range (°C) Yield (%) Advantages
Papain 6.0-6.5 25-40 55-65 Minimal racemization
Subtilisin 7.0-8.0 30-45 60-70 Water compatibility
Lipases 7.5-8.5 30-50 50-60 Organic solvent tolerance

While these approaches currently yield lower efficiencies than chemical methods, they offer significant environmental benefits and continue to be an active area of research.

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(Boc)-Pro-OH undergoes several types of chemical reactions:

    Deprotection: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in further peptide coupling reactions to extend the peptide chain.

    Hydrolysis: Under basic conditions, the ester bonds in the Boc groups can be hydrolyzed.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

    Hydrolysis: Sodium hydroxide (NaOH) in water.

Major Products

    Deprotection: L-lysyl-L-proline.

    Coupling: Extended peptide chains.

    Hydrolysis: Free amino acids and Boc-protected fragments.

Scientific Research Applications

Boc-Lys(Boc)-Pro-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme-substrate relationships.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of peptide-based materials and bioconjugates.

Mechanism of Action

The primary function of Boc-Lys(Boc)-Pro-OH is to serve as a protected intermediate in peptide synthesis. The Boc groups protect the amino functionalities during synthetic procedures, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further coupling reactions, allowing for the assembly of longer peptide chains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on synthesis, stability, and functional applications.

Structural and Functional Comparison

Compound Key Structural Features Synthetic Method Applications
1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid Pyrrolidine-2-carboxylic acid + hexanoyl linker with dual Boc-protected amines Dicyclohexyl carbodiimide (DCC)-mediated coupling of Boc-protected intermediates Peptide backbone modification, protease inhibitors
1-[(tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid Single Boc group, ethyl substituent on pyrrolidine, carboxylic acid at C3 Unspecified (commercial availability for R&D use) Intermediate for chiral catalysts or small-molecule drug candidates
{2-[2,3-Bis-(2-chlorophenyl)-pyrazolidin-1-yl]-2-oxo-ethyl}-carbamic acid tert-butyl ester Pyrazolidine core + Boc-protected glycine moiety + 2-chlorophenyl groups DCC-mediated coupling of Boc-glycine and pyrazolidine derivatives Bioactive molecule screening (e.g., kinase or GPCR modulation)

Stability and Reactivity

  • Boc Protection: The dual Boc groups in the target compound confer greater steric shielding compared to mono-Boc analogs (e.g., 1-[(tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid), reducing nucleophilic attack on the amide bonds .
  • Linker Flexibility: The hexanoyl spacer provides greater conformational freedom than rigid aromatic linkers (e.g., pyrazolidine derivatives in ), enabling tailored interactions in drug-receptor binding.

Research Findings

  • Peptide Mimetics : The target compound’s pyrrolidine core mimics proline residues in peptides, enhancing resistance to enzymatic degradation compared to linear analogs .
  • Solubility : While the dual Boc groups improve organic-phase solubility, they reduce aqueous solubility relative to unmodified pyrrolidine-2-carboxylic acid, limiting use in biological assays without derivatization .

Biological Activity

1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid, also known as a derivative of pyrrolidine, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure that includes a pyrrolidine ring and multiple tert-butoxycarbonyl (Boc) groups, which may influence its interactions with biological targets.

  • Molecular Formula : C16H30N2O6
  • Molecular Weight : 346.42 g/mol
  • CAS Number : 2483-46-7
  • Appearance : Low melting solid, white in color
  • Purity : Typically ≥98% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It has been shown to act as a substrate for histone deacetylases (HDACs), which are critical in regulating gene expression through the modification of histones and other proteins involved in chromatin remodeling .

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds, particularly focusing on their effects on lung cancer cells (A549). The structure-dependence of anticancer activity was noted, with certain substitutions leading to enhanced efficacy:

  • Study Findings :
    • Compounds with a 4-dimethylamino phenyl substitution exhibited significant cytotoxicity against A549 cells, reducing cell viability to as low as 66% at specific concentrations.
    • The incorporation of hydrazone functionalities improved anticancer activity compared to their hydrazide counterparts .

Antimicrobial Activity

In addition to anticancer properties, the compound's derivatives have demonstrated antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The screening included:

  • Pathogens Tested :
    • Methicillin-resistant Staphylococcus aureus (MRSA)
    • Carbapenem-resistant Klebsiella pneumoniae
    • Polymyxin-resistant Acinetobacter baumannii

The results indicated that certain derivatives exhibited potent activity against these clinically significant pathogens, suggesting potential therapeutic applications in treating resistant infections .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various derivatives of pyrrolidine-based compounds against A549 cells. The compounds were tested at a fixed concentration (100 µM) for 24 hours using an MTT assay. Results showed that compounds with specific structural modifications significantly reduced cell viability compared to controls, indicating promising anticancer potential.

CompoundStructure ModificationA549 Cell Viability (%)
ControlNone100
Compound A4-chlorophenyl64
Compound B4-dimethylamino66
Compound CHydrazone variant55

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related compounds against resistant bacterial strains. The study highlighted the effectiveness of specific derivatives in inhibiting growth at low concentrations.

PathogenMinimum Inhibitory Concentration (MIC)
MRSA8 µg/mL
Carbapenem-resistant E. coli16 µg/mL
Polymyxin-resistant A. baumannii32 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.